Dansylproline

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Dansylproline is typically synthesized through the reaction of dansyl chloride with L-proline. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium hydroxide. The reaction proceeds as follows:

- Dissolve L-proline in an aqueous solution of sodium bicarbonate.

- Add dansyl chloride to the solution while maintaining the pH between 8 and 9.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product with an organic solvent such as ethyl acetate.

- Purify the product through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of L-proline and dansyl chloride in a controlled environment.

- Use of industrial-grade solvents and bases to facilitate the reaction.

- Implementation of automated extraction and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: Dansylproline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, which primarily targets the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted this compound derivatives.

科学的研究の応用

Fluorescent Labeling and Tracking

Fluorescence Microscopy:

Dansylproline serves as a vital tool for fluorescence microscopy, allowing researchers to visualize cellular components. Its fluorescent properties enable the tracking of proline transport and metabolism in living cells. For instance, studies have demonstrated the uptake of this compound in melanoma cells, where it was used to measure cellular proliferation and migration rates .

Flow Cytometry:

The compound is also employed in flow cytometry to assess cell viability and proliferation. By labeling cells with this compound, researchers can quantify the uptake and retention of the compound, providing insights into cellular responses under various conditions. For example, this compound was used in experiments to analyze the effects of different treatments on melanoma cells, showing significant differences in uptake rates .

Probing Protein Interactions

Protein Binding Studies:

this compound is utilized to study protein-protein interactions, particularly involving proline-rich motifs. Its fluorescent nature allows for real-time monitoring of binding events between proteins, which is crucial for understanding signaling pathways and cellular mechanisms. Research has indicated that this compound can effectively compete with other ligands for binding sites on target proteins, providing a clearer picture of interaction dynamics.

Investigating Cellular Metabolism

Metabolic Studies:

The compound plays a significant role in metabolic studies focusing on amino acid transport mechanisms. It has been shown to enhance the understanding of proline metabolism in various cell types, including cancer cells. For instance, this compound's ability to mimic proline allows researchers to investigate how alterations in proline levels affect cellular behavior and metabolism .

Applications in Drug Development

Therapeutic Potential:

Research into the therapeutic applications of this compound has revealed its potential as a lead compound in drug development. Its ability to modulate specific biological pathways makes it a candidate for further exploration in treating diseases associated with dysregulated proline metabolism, such as certain cancers.

Case Studies

作用機序

Dansylproline exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and quantification of conjugated molecules. The molecular targets include proteins and peptides with primary amine groups, which form stable covalent bonds with the sulfonyl group of this compound. The pathways involved include the excitation of the dansyl group and subsequent emission of fluorescence .

類似化合物との比較

Dansylglycine: Another fluorescent derivative of an amino acid, used for similar applications in fluorescence spectroscopy.

Dansylamide: A fluorescent compound used in the study of enzyme activity and protein interactions.

Dansylphenylalanine: A fluorescent probe used in the analysis of protein structure and function.

Uniqueness of Dansylproline: this compound is unique due to its specific interaction with proline residues in proteins and peptides, which makes it particularly useful in studying proline-rich regions of proteins. Its stability and high fluorescence quantum yield also make it a preferred choice for various analytical applications .

生物活性

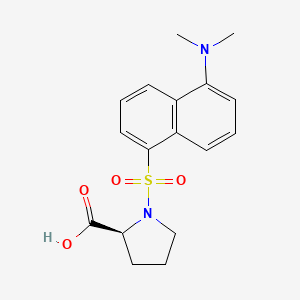

Dansylproline is a dansylated derivative of proline, an amino acid known for its unique properties and applications in biochemical research. This compound has garnered attention due to its biological activities, particularly its interactions with proteins and potential applications in drug design. The following sections summarize key findings regarding the biological activity of this compound, including its binding characteristics, fluorescence properties, and implications in pharmacological studies.

This compound is characterized by the presence of a dansyl group, which imparts fluorescent properties to the molecule. This allows for easy tracking and quantification in biological systems. The structure can be represented as follows:

Binding Affinity and Interaction with Proteins

This compound exhibits specific binding interactions with various proteins, notably serum albumin. Studies have shown that it binds preferentially to Sudlow’s site II on bovine serum albumin (BSA), which is significant for understanding drug-protein interactions.

Binding Studies

- Experimental Setup : Binding studies were performed using fluorescence spectroscopy, where the excitation wavelength was set at 360 nm, and emissions were measured between 400-600 nm.

- Results : this compound showed a significant increase in fluorescence quantum yield upon binding to BSA, indicating a strong interaction. The association constant was evaluated, revealing a high affinity for site II on BSA .

Fluorescence Properties

The dansyl group enhances the fluorescence properties of this compound, making it a useful probe in biochemical assays.

Key Findings

- Quantum Yield : The fluorescence quantum yield of this compound increases upon binding to proteins, which can be quantitatively measured.

- Spectral Shifts : The interaction with BSA results in notable spectral shifts that can be utilized to monitor binding dynamics in real-time .

Case Studies and Applications

Several studies illustrate the practical applications of this compound in biological research:

- Drug Binding Studies : this compound has been used as a fluorescent marker to study drug interactions with serum albumin. Its ability to bind specifically to Sudlow's site II allows researchers to investigate competitive inhibition by other drugs .

- Chirality Induction : Research has demonstrated that when divanillin interacts with BSA, it induces axial chirality through its binding at specific sites, including those occupied by this compound. This finding highlights the potential for using this compound in studies related to chiral drug design .

- Antioxidative Activity : this compound has also been evaluated for its antioxidative properties, showing promise in protecting against oxidative stress in cellular models .

Research Findings Summary Table

特性

IUPAC Name |

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154140 | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-94-7 | |

| Record name | Dansylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。